molecular formula C13H13F3O2 B2404217 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid CAS No. 1439902-85-8

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid

Cat. No.: B2404217
CAS No.: 1439902-85-8
M. Wt: 258.24
InChI Key: HKFJHJJRYWEQFL-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid typically involves the following steps:

  • Cycloaddition: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction, often using photochemical or thermal conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

  • Biology: The trifluoromethyl group can enhance the biological activity of pharmaceuticals, making it useful in drug design and development.

  • Industry: Use in the production of agrochemicals, polymers, and other fluorinated materials.

Comparison with Similar Compounds

  • Fluoxetine

  • Mefloquine

  • Celecoxib

  • Leflunomide

  • Aprepitant

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFJHJJRYWEQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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